molecular formula C14H15NO3S B2671986 N-(4-Ethoxyphenyl)benzenesulfonamide CAS No. 24230-22-6

N-(4-Ethoxyphenyl)benzenesulfonamide

Cat. No. B2671986
CAS RN: 24230-22-6
M. Wt: 277.34
InChI Key: RQTPGMUKYNLRHX-UHFFFAOYSA-N
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Description

“N-(4-Ethoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H16N2O3S . It has a molecular weight of 292.36 .


Synthesis Analysis

While specific synthesis methods for “N-(4-Ethoxyphenyl)benzenesulfonamide” were not found, a related compound, N-(4-halo-2-nitrophenyl)benzenesulfonamide, has been synthesized through the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of “N-(4-Ethoxyphenyl)benzenesulfonamide” consists of a benzenesulfonamide core with an ethoxyphenyl group attached .


Physical And Chemical Properties Analysis

“N-(4-Ethoxyphenyl)benzenesulfonamide” has a density of 1.3±0.1 g/cm3, a boiling point of 485.4±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 78.5±0.4 cm3, a polar surface area of 90 Å2, and a molar volume of 221.3±3.0 cm3 .

Scientific Research Applications

Conformation and Assembly in Crystal Structures

N-(4-Ethoxyphenyl)benzenesulfonamide and its derivatives have been studied for their role in influencing molecular conformations and crystal structures. One study focused on two arylsulfonamide para-alkoxychalcones, including N-(4-Ethoxyphenyl)benzenesulfonamide, demonstrating how the addition of a methylene group affects the conformation and crystal packing, influencing hydrogen bonding and other intermolecular interactions (Castro et al., 2013).

Antiproliferative Activity

Research has also explored the antiproliferative properties of N-(4-Ethoxyphenyl)benzenesulfonamide derivatives. A study synthesized various derivatives and assessed their in vitro antiproliferative activity against different tumor cell lines. This research contributes to the understanding of structure-activity relationships in developing potential anticancer agents (Motavallizadeh et al., 2014).

Endothelin Receptor Antagonism

The compound has been studied as part of a series of biphenylsulfonamides for its role as an endothelin-A (ETA) selective antagonist. This research is significant for understanding how molecular modifications can enhance binding and functional activity, with potential applications in treating conditions influenced by endothelin, such as cardiovascular diseases (Murugesan et al., 1998).

Neuroprotective Properties

Some derivatives of N-(4-Ethoxyphenyl)benzenesulfonamide have been studied for their neuroprotective properties, particularly in the context of preventing subarachnoid hemorrhage-induced cerebral vasospasm. This research explores the effectiveness of oral treatment with specific endothelin receptor antagonists, highlighting potential therapeutic applications for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Antibacterial Properties

A study on benzenesulfonamides derived from N-(4-Ethoxyphenyl)benzenesulfonamide revealed their potential as antibacterial agents, particularly against Escherichia coli. This research is crucial for the development of new therapeutic agents with less cytotoxicity (Abbasi et al., 2019).

properties

IUPAC Name

N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-2-18-13-10-8-12(9-11-13)15-19(16,17)14-6-4-3-5-7-14/h3-11,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTPGMUKYNLRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxyphenyl)benzenesulfonamide

Citations

For This Compound
3
Citations
AM Joyia, ASUD Gondal - academia.edu
Sulfonamides are considered to be biologically active and an important class of pharmaceutical compounds. These constitute an important class of antimicrobials, antidiabetics, …
Number of citations: 4 www.academia.edu
Z Li, Y Song, T Shao, S Huang, L Sun, J Hou - Chem Catalysis, 2022 - cell.com
By merging transition metal and heterogeneous photocatalyst, a metal-photoredox system has attracted more attention for cross-coupling of various dual photoredox catalysis. However, …
Number of citations: 8 www.cell.com
Y Liao, P Cao, L Luo - Pharmaceuticals, 2022 - mdpi.com
Ferroptosis is an iron-dependent lipid peroxidative form of cell death that is distinct from apoptosis and necrosis. ALOX15, also known as arachidonic acid 15-lipoxygenase, promotes …
Number of citations: 3 www.mdpi.com

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